5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a benzimidazole moiety, a piperazine ring, and a pyrimidine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of the benzimidazole derivative, followed by the introduction of the piperazine ring and subsequent sulfonylation. The final step involves the formation of the pyrimidine-dione structure. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis
Biology: It may be used in studies of enzyme inhibition, receptor binding, and other biochemical processes due to its complex structure and potential biological activity
Medicine: The compound could be investigated for its potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties
Industry: It may find applications in the development of new materials, catalysts, or other industrial products
Mechanism of Action
The mechanism of action of 5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperazine ring and pyrimidine-dione structure may also contribute to the compound’s overall activity by enhancing its binding affinity or stability .
Comparison with Similar Compounds
Similar Compounds
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound shares the benzimidazole and piperazine moieties but lacks the sulfonyl and pyrimidine-dione groups.
1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene: This compound features multiple benzimidazole groups but has a different overall structure and lacks the piperazine and pyrimidine-dione components.
Uniqueness
5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is unique due to its combination of structural features, including the benzimidazole, piperazine, sulfonyl, and pyrimidine-dione moieties. This unique combination of functional groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
Properties
CAS No. |
1208731-99-0 |
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Molecular Formula |
C24H26N6O4S |
Molecular Weight |
494.57 |
IUPAC Name |
5-[4-(1-benzylbenzimidazol-2-yl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C24H26N6O4S/c1-26-17-21(22(31)27(2)24(26)32)35(33,34)29-14-12-28(13-15-29)23-25-19-10-6-7-11-20(19)30(23)16-18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3 |
InChI Key |
GKCCBDGUJYSNJT-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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